1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine 1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18153799
InChI: InChI=1S/C8H10BrNS/c9-6-1-4-11-7(6)5-8(10)2-3-8/h1,4H,2-3,5,10H2
SMILES:
Molecular Formula: C8H10BrNS
Molecular Weight: 232.14 g/mol

1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC18153799

Molecular Formula: C8H10BrNS

Molecular Weight: 232.14 g/mol

* For research use only. Not for human or veterinary use.

1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine -

Specification

Molecular Formula C8H10BrNS
Molecular Weight 232.14 g/mol
IUPAC Name 1-[(3-bromothiophen-2-yl)methyl]cyclopropan-1-amine
Standard InChI InChI=1S/C8H10BrNS/c9-6-1-4-11-7(6)5-8(10)2-3-8/h1,4H,2-3,5,10H2
Standard InChI Key KNPNVLKDLOCPEG-UHFFFAOYSA-N
Canonical SMILES C1CC1(CC2=C(C=CS2)Br)N

Introduction

1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is a synthetic organic compound that combines a cyclopropane ring with a bromothiophene moiety. This unique structure makes it an interesting candidate for both organic synthesis and medicinal chemistry. The cyclopropane ring is known for its strained nature, which contributes to its reactivity, while the bromothiophene group adds potential biological activity due to the pharmacological properties often associated with thiophene derivatives.

Synthesis

The synthesis of 1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves several key steps, including the bromination of thiophene. The reactions are typically carried out under controlled conditions to optimize yield and purity. Factors such as reaction temperature, solvents, and catalysts play crucial roles in the efficiency of the synthesis.

Similar Compounds

Several compounds share structural similarities with 1-((3-Bromothiophen-2-yl)methyl)cyclopropan-1-amine, including variations in the brominated position on the thiophene ring or the presence of different heterocyclic rings.

Compound NameStructure TypeUnique Features
1-(5-Bromothiophen-2-yl)cyclopropan-1-amineCyclopropanamineDifferent brominated position on thiophene
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amineCyclopropanamineContains a pyrimidine ring instead of thiophene
1-(4-Bromothiophen-2-yl)cyclopropan-1-amineCyclopropanamineVariation in brominated position affecting properties

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